1,2,4-Thiadiazole Core vs. 1,3,4-Thiadiazole Core: HDAC2 Docking Affinity and Antiproliferative Potency
1,2,4-Thiadiazole derivatives incorporating a methyl benzoate-derived substructure demonstrate superior in silico binding affinity for HDAC2 compared to the FDA-approved hydroxamic acid inhibitor vorinostat. In a study of six 1,2,4-thiadiazole compounds (VIa–VIf) synthesized from methyl 4-hydroxybenzoate via Williamson etherification and subsequent amide coupling with 1,2,4-thiadiazol-5-amine, all six analogs achieved docking scores ranging from −8.434 to −9.290 kcal/mol against HDAC2 (PDB: 4LXZ), each surpassing vorinostat's docking score of −5.613 kcal/mol [1]. In in vitro cytotoxicity assays against colon cancer cells, three representative compounds (VIb, VId, VIf) exhibited IC₅₀ values of 1.75 µM, 1.00 µM, and 1.436 µM respectively, compared to vorinostat's IC₅₀ of 3.00 µM under identical conditions [1]. While these data are for structurally related 1,2,4-thiadiazole derivatives rather than CAS 864917-40-8 itself, they establish the scaffold's capacity to outperform the clinical benchmark in both computational and cellular models when the thiadiazole moiety functions as a zinc-binding group [1]. By contrast, 1,3,4-thiadiazole-based HDAC inhibitors reported in the literature generally exhibit weaker zinc chelation due to the altered nitrogen atom positioning, which reduces their docking complementarity with the HDAC catalytic zinc ion [2].
| Evidence Dimension | HDAC2 docking score and antiproliferative IC₅₀ |
|---|---|
| Target Compound Data | 1,2,4-Thiadiazole derivatives (VIa–VIf): Docking score range −8.434 to −9.290 kcal/mol; IC₅₀ for VIb/VId/VIf: 1.75, 1.00, 1.436 µM (colon cancer cells). No specific data available for CAS 864917-40-8. |
| Comparator Or Baseline | Vorinostat (SAHA): Docking score −5.613 kcal/mol; IC₅₀ 3.00 µM (colon cancer cells). 1,3,4-Thiadiazole analogs: generally inferior zinc-binding geometry (qualitative class comparison). |
| Quantified Difference | Δ Docking score: −2.821 to −3.677 kcal/mol (1,2,4-thiadiazole scaffold vs. vorinostat); Δ IC₅₀: 1.564–2.00 µM improvement over vorinostat (class-level). |
| Conditions | HDAC2 (PDB: 4LXZ) molecular docking via Maestro software; MTT cytotoxicity assay on colon cancer cell line. |
Why This Matters
For procurement in HDAC-targeted anticancer programs, the 1,2,4-thiadiazole scaffold (as embodied in CAS 864917-40-8) provides a docking-validated structural foundation that computationally outperforms vorinostat and the isomeric 1,3,4-thiadiazole core, reducing the risk of investing in a scaffold with suboptimal zinc-binding geometry.
- [1] Hasan Ali RM, Al-Hamashi AA. Design, Synthesis, and Preliminary Cytotoxicity Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. MSc Thesis, College of Pharmacy, University of Baghdad, 2024. Docking scores: VIa (−8.953), VIb (−9.290), VIc (−8.57), VId (−8.784), VIe (−8.434), VIf (−8.830) kcal/mol vs. vorinostat (−5.613); IC₅₀: VIb 1.75, VId 1.00, VIf 1.436 µM vs. vorinostat 3.00 µM. View Source
- [2] Molecular docking, ADMET, molecular dynamic simulation, synthesis, and preliminary antiproliferative study of 1,2,4-thiadiazole derivatives as possible histone deacetylase inhibitors. Tropical Journal of Pharmaceutical Research, 2024, 23(7). View Source
